molecular formula C15H13ClN2O3 B2568672 4-chloro-2-nitro-N-(2-phenylethyl)benzamide CAS No. 284487-93-0

4-chloro-2-nitro-N-(2-phenylethyl)benzamide

Cat. No. B2568672
CAS RN: 284487-93-0
M. Wt: 304.73
InChI Key: KMPOBIKOKLWVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-chloro-2-nitro-N-(2-phenylethyl)benzamide” is a chemical compound with the linear formula C15H13ClN2O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “4-chloro-2-nitro-N-(2-phenylethyl)benzamide” is represented by the linear formula C15H13ClN2O3 . The molecular weight of this compound is 304.735 . For a detailed structural analysis, please refer to a trusted chemistry resource or professional.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-2-nitro-N-(2-phenylethyl)benzamide” are not explicitly mentioned in the available resources. The compound has a molecular weight of 304.735 . For detailed physical and chemical properties, please refer to a trusted chemistry resource or professional.

Scientific Research Applications

Nonlinear Optical (NLO) Materials

Overview: Nonlinear optical materials play a crucial role in optoelectronics, photonics, and laser technology. Organic single crystals, such as 4Cl2NA, are particularly attractive due to their lightweight nature, low cost, and ease of fabrication.

Key Points:

Absence of Visible Absorption

Overview: For NLO applications, it’s essential that a material exhibits no absorption in the visible region.

Key Point:

Mechanism of Action

The mechanism of action of “4-chloro-2-nitro-N-(2-phenylethyl)benzamide” is not specified in the available resources. The mechanism of action generally refers to how a compound interacts with biological systems, which is not applicable in this case as this compound is not intended for human or veterinary use.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . It is not intended for human or veterinary use. All sales are final and the buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Future Directions

The future directions of “4-chloro-2-nitro-N-(2-phenylethyl)benzamide” are not specified in the available resources. As it is part of a collection of rare and unique chemicals provided by Sigma-Aldrich, it may be used in various research applications . Please consult a chemistry professional or a trusted source for potential future directions.

properties

IUPAC Name

4-chloro-2-nitro-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-12-6-7-13(14(10-12)18(20)21)15(19)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPOBIKOKLWVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671869
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-chloro-2-nitro-N-(2-phenylethyl)benzamide

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